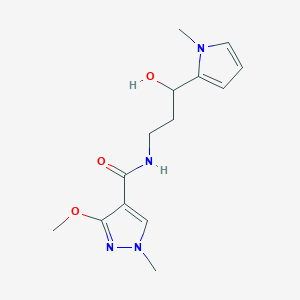
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H20N4O3 and its molecular weight is 292.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Pyrrole ring : Contributes to the compound's reactivity and biological interactions.
- Methoxy group : Enhances solubility and may influence pharmacokinetics.
- Carboxamide moiety : Plays a crucial role in biological activity through hydrogen bonding with target proteins.
The molecular formula of this compound is C₁₅H₁₈N₂O₃, with a molecular weight of approximately 278.32 g/mol.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound acts as a potent inhibitor of various enzymes, including histone deacetylases (HDACs), which are implicated in cancer progression and inflammatory responses.
- Receptor Modulation : It interacts with specific cellular receptors, influencing signal transduction pathways related to cell proliferation and apoptosis.
- Gene Expression Modification : The compound can alter the expression of genes involved in inflammatory responses and tumorigenesis .
Anticancer Activity
Research has indicated that derivatives of pyrazoles, including this compound, possess significant anticancer properties. For instance:
- A study demonstrated that similar pyrazole derivatives exhibited high inhibitory activity against tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting potential applications in cancer therapy .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory activity in various models:
- In vivo studies using carrageenan-induced edema models indicated that related compounds significantly reduced inflammation, comparable to standard anti-inflammatory drugs like ibuprofen .
Neuroprotective Potential
The ability of this compound to modulate gene expression suggests potential neuroprotective effects. This could be beneficial in treating neurodegenerative diseases where inflammation plays a critical role.
Study 1: HDAC Inhibition
A detailed investigation into the HDAC inhibitory activity of this compound revealed that it effectively promotes cell cycle arrest and apoptosis in cancer cells. The study found IC50 values indicating potent inhibition at micromolar concentrations, supporting its potential as an anticancer agent.
Study 2: In Vivo Anti-inflammatory Model
In an experimental model of inflammation, the pyrazole derivative demonstrated significant reduction in paw edema in rats. The results showed a dose-dependent response, with maximum efficacy observed at higher concentrations, underscoring its therapeutic potential against inflammatory diseases .
Comparative Analysis of Related Compounds
属性
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-17-8-4-5-11(17)12(19)6-7-15-13(20)10-9-18(2)16-14(10)21-3/h4-5,8-9,12,19H,6-7H2,1-3H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKPVBLYXGBEAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C2=CN(N=C2OC)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














